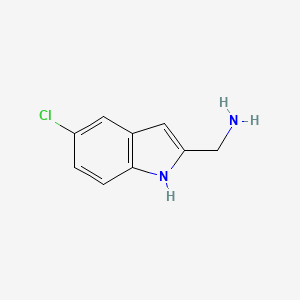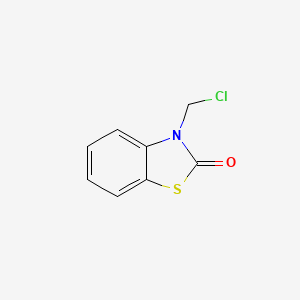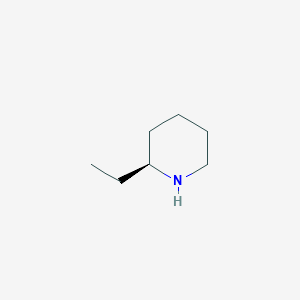
Methyl hydrazinecarbimidothioate hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl hydrazinecarbimidothioate hydroiodide is a chemical compound with the linear formula C10H16IN3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound has been described in a paper . The process commenced from this compound, which was first subjected to reaction with glyoxal derivatives to afford intermediate products. The Liebeskind-Srogl coupling was then used to afford the final products .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H16IN3S . Its molecular weight is 337.228 .Chemical Reactions Analysis
The chemical reactions involving this compound have been discussed in a paper . The compound was used in the synthesis of 3-vinyl-1,2,4-triazines derivatives, which are dual-reactive linkers that exhibit selectivity towards cysteine and specific strained alkynes .Scientific Research Applications
Synthesis of Selenium-Containing Heterocycles
Methyl hydrazinecarbimidothioate hydroiodide, also known as S-methylisothiosemicarbazide hydroiodide, is used in the synthesis of selenium-containing heterocycles. This chemical serves as a precursor in the reaction with aryl isoselenocyanates to produce 3H-1,2,4-triazole-3-selone derivatives. These derivatives undergo oxidative dimerization to form bis(4H-1,2,4-triazol-3-yl) diselenides, which have been studied for their structure and potential applications (Sommen, Linden, & Heimgartner, 2007).
Cancer Research and Anticancer Activity
In the field of cancer research, derivatives of this compound, such as thiophene-2-carboxaldehyde derivatives, have been synthesized and evaluated. These compounds exhibit significant antibacterial and antifungal activities and have shown promise in anticancer studies. The binding characteristics and pharmacokinetic mechanism of these derivatives have been explored through optical spectroscopic, anticancer, and docking studies, indicating their potential in cancer therapy (Shareef et al., 2016).
Chemical Synthesis and Characterization
This compound is also involved in the synthesis of various chemical compounds. For instance, it has been used in the preparation of aminoazines from amidrazone hydroiodide under microwave irradiation. This method features short reaction times, high product yields, solvent-free reactions, and easy work-up procedures (Vahdat et al., 2014).
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl hydrazinecarbimidothioate hydroiodide involves the reaction of methyl hydrazinecarbimidothioate with hydroiodic acid.", "Starting Materials": [ "Methyl hydrazinecarbimidothioate", "Hydroiodic acid" ], "Reaction": [ "Add methyl hydrazinecarbimidothioate to a reaction flask", "Slowly add hydroiodic acid to the reaction flask while stirring", "Heat the reaction mixture to 60-70°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product", "Wash the product with cold water", "Dry the product under vacuum" ] } | |
CAS RN |
35600-34-1 |
Molecular Formula |
C2H8IN3S |
Molecular Weight |
233.08 g/mol |
IUPAC Name |
methyl N'-aminocarbamimidothioate;hydroiodide |
InChI |
InChI=1S/C2H7N3S.HI/c1-6-2(3)5-4;/h4H2,1H3,(H2,3,5);1H |
InChI Key |
NYMQJWVULPQXBK-UHFFFAOYSA-N |
Isomeric SMILES |
CS/C(=N\N)/N.I |
SMILES |
CSC(=NN)N.I |
Canonical SMILES |
CSC(=NN)N.I |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the common use of S-Methylisothiosemicarbazide hydroiodide in chemical synthesis?
A1: S-Methylisothiosemicarbazide hydroiodide (also known as S-methyl hydrazinecarboximidothioate hydroiodide) is frequently employed as a reagent in synthesizing various heterocyclic compounds. For instance, it reacts with aryl isoselenocyanates to produce 3H-1,2,4-triazole-3-selone derivatives. []
Q2: Can you provide an example of an unexpected reaction outcome observed with S-Methylisothiosemicarbazide hydroiodide?
A2: Interestingly, when reacting with 4H-3,1-benzothiazine-4-thiones, S-Methylisothiosemicarbazide hydroiodide yields 2-amino-1,3,4-thiadiazoles instead of the anticipated 1,2,4-triazolo[3,2-c]quinazolines. The structure of these unexpected products was confirmed using 13C-NMR analysis and X-ray crystallography. []
Q3: Has S-Methylisothiosemicarbazide hydroiodide been used in complex formation?
A3: Yes, it acts as a ligand in the synthesis of a paramagnetic iron(IV) complex. Reacting S-methylisothiosemicarbazide hydroiodide with pentane-2,4-dione, sodium carbonate, and iron(III) nitrate in ethanol yields the complex [FeL(I)], where L represents the pentane-2,4-dione bis(S-methylisothiosemicarbazonato)(3–) ligand. []
Q4: What happens when the iron(IV) complex formed with S-Methylisothiosemicarbazide hydroiodide is treated with ammonia?
A4: Treating a methanolic solution of [FeL(I)] with ammonia results in the formation of a diamagnetic complex, [(FeL)2O]. X-ray crystallography reveals a binuclear structure for this complex, with two iron atoms bridged by an oxygen atom. Each iron atom exhibits an approximate square-pyramidal coordination, with the quadridentate ligand occupying the basal plane and the bridging oxygen at the apical position. []
Q5: Are there any structural studies available for compounds synthesized using S-Methylisothiosemicarbazide hydroiodide?
A5: Yes, X-ray crystallography was employed to determine the structure of bis(4H-1,2,4-triazol-3-yl) diselenides, which are formed through the oxidative dimerization of 3H-1,2,4-triazole-3-selone derivatives. These derivatives are produced during the reaction of S-Methylisothiosemicarbazide hydroiodide with aryl isoselenocyanates. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



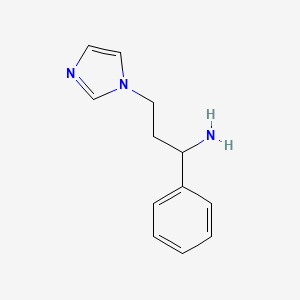
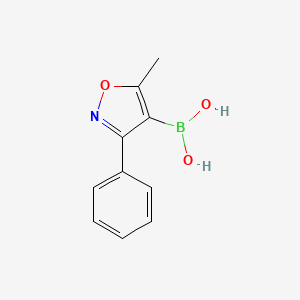
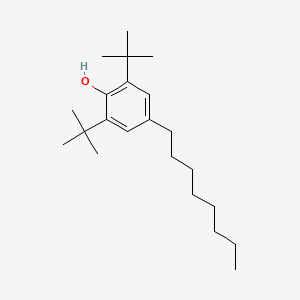
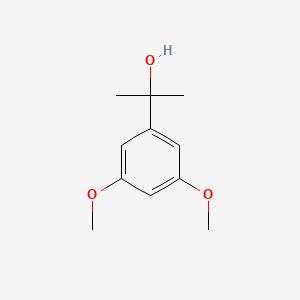
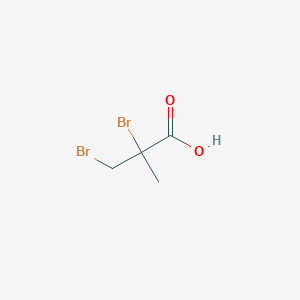
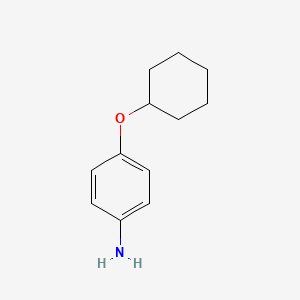
![6-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B1587981.png)
